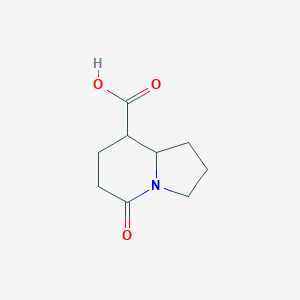

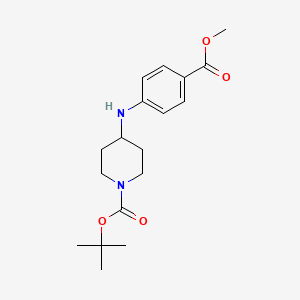

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

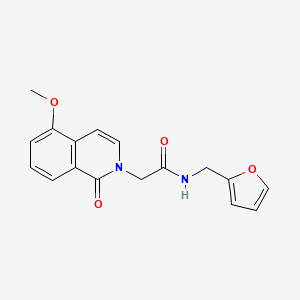

“5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid” is a chemical compound with the molecular formula C9H13NO3. It is used in various products such as washing & cleaning products, perfumes and fragrances, cosmetics and personal care products, air care products, biocides (e.g. disinfectants, pest control products) and polishes and waxes .

Scientific Research Applications

Scaffold for Dipeptide β‐Turn Mimetics : A key application of a closely related compound, 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine-carboxylic acid, is its use as a scaffold in the synthesis of dipeptidomimetics. This compound, derived from β-enaminoesters of pyroglutamic acid, provides a basis for developing mimetics that can replicate the structure and function of peptides in biological systems (Millet, Houssin, Hénichart, & Rigo, 1999).

Chemical Synthesis and Reactions : The compound and its derivatives are used in various chemical synthesis and reaction studies. For example, Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate has been converted into various esters using N-bromosuccinimide, demonstrating its versatility in chemical transformations (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Preparation of Novel Indolizinone-Based Compounds : This chemical has been used for the preparation of novel indolizinone-based compounds. For instance, a Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction involving methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate led to the efficient preparation of several indolo- and furano-fused indolizinones (Mmutlane, Harris, & Padwa, 2005).

β-Sheet Peptidomimetics : 6-Amino-5-oxo-1,2,3,5-tetrahydro-3-indolizinecarboxylic acid, another related compound, has been designed as a novel scaffold to mimic the extended conformation of a peptide. Its effectiveness as a β-sheet mimetic has been demonstrated in the preparation of potent inhibitors for biological applications (Zhang, Schmitt, & Decicco, 2002).

Antibacterial Activities : Some derivatives of indolizine carboxylic acids, including those similar to the compound , have been synthesized and shown to possess antibacterial properties against strains like Escherichia coli and Staphylococcus aureus (Yu, 2012).

Cyclic and Bicyclic β-Amino Acids Derivatives : Derivatives of the compound have been used in the preparation of cyclic and bicyclic β-amino acids, demonstrating its utility in synthesizing structurally complex molecules (Tishkov, Reissig, & Ioffe, 2002).

Mechanism of Action

properties

IUPAC Name |

5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h6-7H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGIUWXFBPKTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC(=O)N2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2627770.png)

![Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2627773.png)

![6-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B2627780.png)

![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)

![Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B2627785.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)